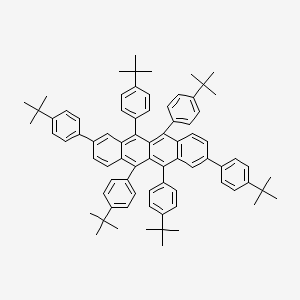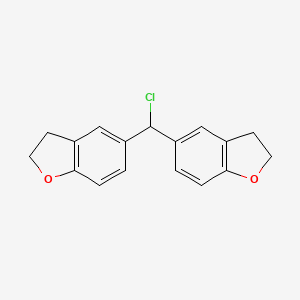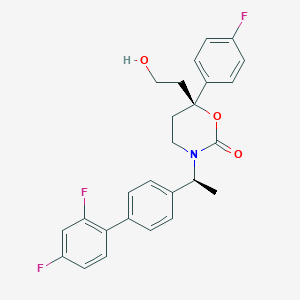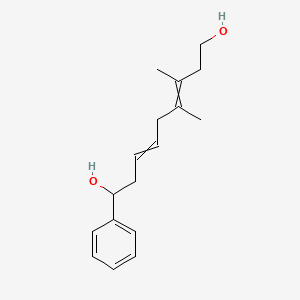
6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol is an organic compound characterized by its unique structure, which includes two methyl groups, a phenyl group, and two hydroxyl groups attached to a nonadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to introduce hydroxyl groups across the double bonds . Another method involves the use of the Diels-Alder reaction, where a diene and a dienophile react to form a cyclic compound, which can then be further modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetroxide, potassium permanganate, chromium trioxide, pyridinium chlorochromate, palladium on carbon, thionyl chloride, and phosphorus tribromide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include diols, carbonyl compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol has several scientific research applications:
Mechanism of Action
The mechanism by which 6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and diene moieties can participate in π-π interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene used in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of rubber.
1,3-Cyclohexadiene: A cyclic diene used in organic synthesis.
Uniqueness
6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol is unique due to its combination of functional groups and structural features, which provide a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
835596-35-5 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
6,7-dimethyl-1-phenylnona-3,6-diene-1,9-diol |
InChI |
InChI=1S/C17H24O2/c1-14(15(2)12-13-18)8-6-7-11-17(19)16-9-4-3-5-10-16/h3-7,9-10,17-19H,8,11-13H2,1-2H3 |
InChI Key |
NETHXBKWPXXKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC=CCC(C1=CC=CC=C1)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


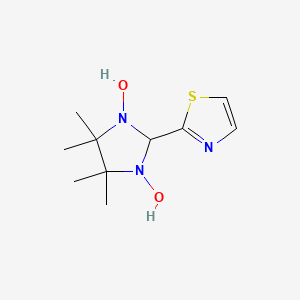
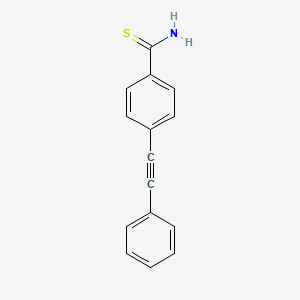
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
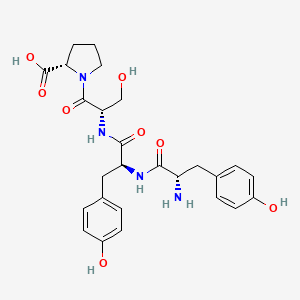
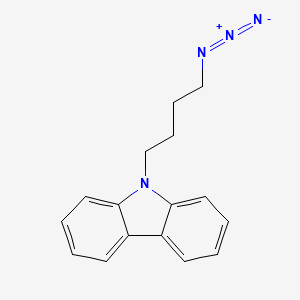
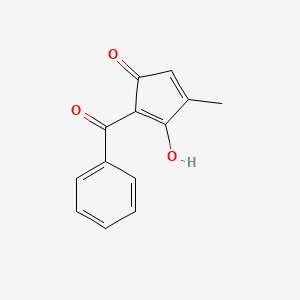
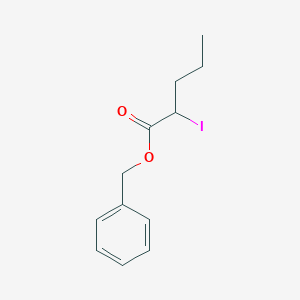
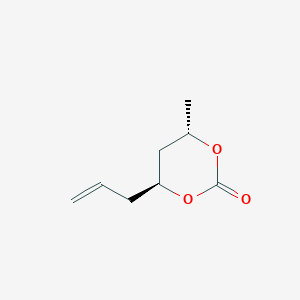
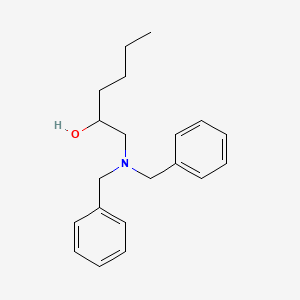
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
